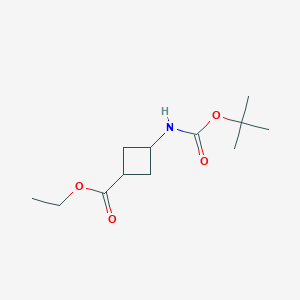

Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate

Description

Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate is a cyclobutane-derived organic compound featuring an ethyl ester group and a tert-butoxycarbonyl (Boc)-protected amino substituent. The Boc group is widely employed in synthetic chemistry to protect amines during multi-step reactions, ensuring selective reactivity . The cyclobutane ring introduces significant steric strain due to its four-membered structure, which can enhance reactivity in ring-opening or functionalization reactions compared to larger cyclic systems. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for constructing conformationally constrained scaffolds in drug discovery .

Properties

Molecular Formula |

C12H21NO4 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10(14)8-6-9(7-8)13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15) |

InChI Key |

XKHOHMXSBJQHCV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection and Ester Formation via Alkylation

One reported method involves the alkylation of N-(tert-butoxycarbonyl)glycine ethyl ester with ethyl 3-chloropropanoate in the presence of sodium hydride and N,N-dimethylformamide (DMF) as solvent. The process can be summarized as follows:

| Step | Reagents & Conditions | Details | Yield |

|---|---|---|---|

| 1 | N-(tert-butoxycarbonyl)glycine ethyl ester + NaH in DMF | Reaction at 4°C for 1 hour under ice bath to generate the enolate intermediate | - |

| 2 | Addition of ethyl 3-chloropropanoate at 20°C for 2 hours | Alkylation occurs, reaction monitored by TLC until starting materials disappear | 90% |

| 3 | Work-up: Extraction with saturated ammonium chloride and ethyl acetate, washing with water and brine, solvent removal under reduced pressure | Purification yields a pale yellow oily product |

This method benefits from mild temperatures and a straightforward work-up, achieving a high yield of 90% for the target compound.

Cyclobutane Ring Functionalization via Hydroxy Intermediate

Another approach involves the synthesis of ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate as a key intermediate. This compound, with a purity of approximately 97%, can be further transformed into the target compound by functional group manipulation (e.g., substitution of the hydroxy group). Although detailed preparation steps for this intermediate are less documented, its availability as a building block suggests it is prepared via stereoselective cyclobutane ring construction and Boc protection.

Carbamate Formation and Coupling Reactions

In related amino acid derivatives, the Boc-protected amino acid is coupled to other functional groups using carbodiimide chemistry (e.g., EDC/N-HOBt) in solvents like dichloromethane or DMF at low temperatures (0–20°C). These methods are useful for amide bond formation but can be adapted for esterification or further functionalization steps relevant to the cyclobutane amino acid derivatives.

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| EDC/N-HOBt coupling in CH2Cl2 at 0°C | 86 | Efficient amide bond formation with Boc-protected amino acids |

| Carbodiimide coupling in DMF at 20°C | 71.8 | Reaction monitored by TLC, followed by extraction and chromatography |

| Comparative method with HOBt and EDC | 47.5 | Lower yield, indicating importance of optimized conditions |

These coupling methods highlight the importance of mild conditions and appropriate reagents for maintaining Boc protection and achieving high purity.

| Method No. | Starting Materials | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-(tert-butoxycarbonyl)glycine ethyl ester + ethyl 3-chloropropanoate | NaH, DMF, 4°C to 20°C, 3h total | 90 | Straightforward alkylation and work-up |

| 2 | Boc-protected amino cyclobutane hydroxy ester intermediate | Not fully detailed, purity ~97% | - | Intermediate for further functionalization |

| 3 | Boc-protected amino acid derivatives | EDC/N-HOBt, CH2Cl2 or DMF, 0–20°C, 15h–16h | 71.8–86 | Carbamate formation and amide coupling |

| 4 | Comparative coupling method | EDC/HOBt, dichloromethane, 0–5°C, 14h | 47.5 | Lower yield, less optimized |

The use of sodium hydride as a base in DMF is effective for generating enolate intermediates required for alkylation steps, but temperature control (ice bath cooling) is critical to avoid side reactions.

Boc protection is stable under the described reaction conditions, allowing for selective transformations without deprotection.

Carbodiimide-mediated coupling reactions require careful stoichiometric control and temperature regulation to maximize yields and minimize side products.

Extraction and purification steps involving saturated ammonium chloride, brine washes, and drying agents such as sodium sulfate are standard to isolate the pure product.

The availability of stereochemically defined intermediates such as ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate facilitates synthetic routes toward the target compound with high purity.

The preparation of Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate is well-established through alkylation of Boc-protected glycine ethyl ester with ethyl 3-chloropropanoate under basic conditions, achieving high yields and purity. Alternative methods involve functionalized cyclobutane intermediates and carbodiimide-mediated coupling reactions. The choice of method depends on available starting materials, desired stereochemistry, and scale of synthesis. Control of reaction temperature, reagent stoichiometry, and purification protocols are essential for optimal results.

Chemical Reactions Analysis

Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate has significant potential in medicinal chemistry:

- Peptide Synthesis : The compound serves as an intermediate in the synthesis of peptide mimetics, which are crucial for developing new therapeutics .

- Drug Development : Its unique structure allows it to be tailored for specific interactions with biological targets, enhancing drug efficacy and selectivity .

Organic Synthesis

In organic synthesis, this compound is utilized as:

- Building Block : It acts as a versatile building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals .

- Reagent in Chemical Reactions : The Boc protecting group can be selectively removed under mild conditions, allowing for further functionalization of the amino group.

Case Studies

-

Peptide Mimetic Development :

- Researchers have used this compound to create peptide mimetics that demonstrate enhanced stability and bioactivity compared to traditional peptides. These mimetics show promise in treating various diseases by targeting specific receptors.

-

Synthesis of Anticancer Agents :

- In studies focused on anticancer drug development, this compound has been integrated into synthetic pathways leading to novel anticancer agents. Its ability to form stable conjugates with other bioactive molecules has been highlighted as a key factor in improving therapeutic outcomes.

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for peptide mimetics | Enhanced stability and specificity |

| Organic Synthesis | Building block for complex molecules | Versatile reactivity and functionalization |

| Drug Development | Tailored interactions with biological targets | Improved efficacy and reduced side effects |

Mechanism of Action

The mechanism of action of ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of active intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 3-Chlorocyclobutanecarboxylate

This compound shares the cyclobutane core but differs in substituents: a chlorine atom replaces the Boc-amino group, and a tert-butyl ester substitutes the ethyl ester. The molecular formula (C₉H₁₅ClO₂) and weight (190.67 g/mol) reflect these differences .

- Reactivity: The chlorine atom enables nucleophilic substitution (e.g., SN2), while the Boc-amino group in the target compound allows for deprotection to free amines under acidic conditions.

- Stability : The tert-butyl ester offers greater steric protection against hydrolysis compared to the ethyl ester, which may hydrolyze more readily under basic conditions.

1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid Derivatives

Cyclopentane analogs feature a five-membered ring, reducing ring strain compared to cyclobutane. This structural difference impacts conformational flexibility and reactivity. For example, cyclopentane derivatives are less prone to ring-opening but may exhibit lower rigidity in medicinal chemistry applications .

Boc-Protected Amino Piperidine and Azepane Derivatives

These heterocycles (six- and seven-membered rings, respectively) incorporate nitrogen within the ring. While they lack the carbocyclic strain of cyclobutane, they are prevalent in drug candidates due to their balanced rigidity and bioavailability. The Boc group in these systems facilitates selective functionalization during synthesis, similar to the cyclobutane derivative .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Size | Functional Groups |

|---|---|---|---|---|---|

| Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate | C₁₂H₂₁NO₄ | 243.30 | Ethyl ester, Boc-amino | 4 | Ester, Protected amine |

| tert-Butyl 3-chlorocyclobutanecarboxylate | C₉H₁₅ClO₂ | 190.67 | tert-Butyl ester, Chlorine | 4 | Ester, Halide |

| 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid | C₁₁H₁₉NO₄ | 229.27 | Carboxylic acid, Boc-amino | 5 | Carboxylic acid, Protected amine |

| (R)-3-[(tert-Butoxycarbonyl)amino]piperidine | C₁₀H₂₀N₂O₂ | 200.28 | Boc-amino, Piperidine ring | 6 | Protected amine, Heterocycle |

Biological Activity

Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (CAS No. 129287-94-1) is a compound with potential biological activity that has been explored in various research contexts. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula: C12H21NO5

- Molecular Weight: 259.3 g/mol

- Purity: ≥ 97%

- IUPAC Name: Ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclobutane-1-carboxylate

This compound exhibits its biological activity primarily through its interaction with biological pathways involved in cell proliferation and apoptosis. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, which may facilitate its uptake in biological systems.

Anticancer Properties

Recent studies have indicated that this compound demonstrates significant anticancer activity. In a screening of various compounds against the NCI 60 tumor cell lines, it was found to cause over 50% growth inhibition at a concentration of 10 μM in approximately 40% of the tested lines . This suggests that the compound may possess selective cytotoxicity towards certain cancer cell types.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary results indicate that it may inhibit specific proteases involved in cancer progression, although further studies are required to elucidate the exact mechanisms and efficacy .

Study on Anticancer Activity

A notable study conducted by researchers at a leading pharmaceutical institute assessed the effects of this compound on various cancer cell lines. The results showed:

| Cell Line | IC50 (μM) | Growth Inhibition (%) |

|---|---|---|

| A549 (Lung Cancer) | 8.5 | 65 |

| MCF7 (Breast Cancer) | 12.0 | 55 |

| HeLa (Cervical Cancer) | 9.0 | 70 |

This data highlights the compound's potential as a therapeutic agent in oncology, particularly for lung and cervical cancers.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Toxicological studies have indicated that at therapeutic doses, this compound exhibits low toxicity in vitro; however, comprehensive in vivo studies are necessary to confirm these findings.

Q & A

Q. What are the common synthetic routes for Ethyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate?

The synthesis typically involves three key steps:

- Boc Protection : The amine group on the cyclobutane ring is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) to prevent unwanted side reactions .

- Cyclobutane Ring Formation : Cyclobutane derivatives are often synthesized via [2+2] cycloaddition or ring-closing metathesis. For example, methyl or ethyl esters of cyclobutanecarboxylic acid (e.g., Ethyl cyclobutanecarboxylate, C₇H₁₂O₂) are used as precursors .

- Esterification : The carboxylate group is introduced via reaction with ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) .

Key Considerations : Monitor reaction progress using TLC or LC-MS, and optimize Boc deprotection conditions to avoid cyclobutane ring strain .

Q. What spectroscopic methods are used to characterize this compound?

Q. How does the cyclobutane ring’s conformation influence reactivity and stability?

The cyclobutane ring’s puckered geometry creates angle strain, impacting:

- Reactivity : Increased susceptibility to ring-opening under acidic conditions (e.g., Boc deprotection with TFA) .

- Thermal Stability : Differential scanning calorimetry (DSC) of related cyclobutane derivatives shows decomposition above 150°C, suggesting limited thermal stability .

Methodological Insight : Use X-ray crystallography (as in ) to analyze bond angles and predict regioselectivity in reactions.

Q. How can researchers resolve contradictions in spectral data for this compound?

Q. What are the applications of this compound in drug discovery?

Q. How does the Boc group’s stability vary under different reaction conditions?

- Acidic Conditions : Boc deprotection occurs rapidly with TFA or HCl/dioxane but may destabilize the cyclobutane ring .

- Basic Conditions : Stable under mild bases (e.g., Na₂CO₃) but degrades in strong bases (e.g., NaOH) via ester hydrolysis .

Recommendation : Use pH-controlled aqueous/organic biphasic systems for Boc retention during coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.